2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide
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Overview
Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring is significant as it is known for its diverse biological activities .
Preparation Methods
The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves the reaction of 2-bromo-1-(3-chlorobenzyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide include:
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide: This compound has a similar structure but with a cyclopentyl group instead of an isobutyl group.
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide: This compound has an isopropyl group instead of an isobutyl group.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-4-3-5-13(17)6-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDWNKOTZLAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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